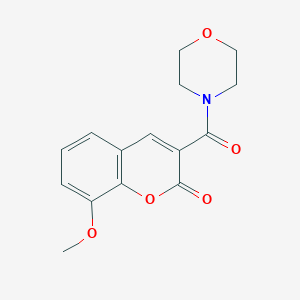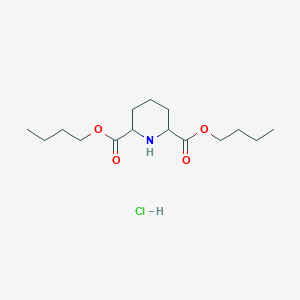
4-(2-methoxyphenyl)-N-(pyridin-3-yl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenyl)-N-(pyridin-3-yl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide is 328.13578245 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiolabeled Antagonist for Neurotransmitter Study
Research has utilized 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide, particularly its fluorine-18 labeled version, as a potent antagonist for studying serotonin 5-HT1A receptors. This compound, known as [18F]p-MPPF, has been used in positron emission tomography (PET) for investigating serotonergic neurotransmission. The studies cover aspects like chemistry, radiochemistry, toxicity, and metabolism, in addition to animal and human data acquired through PET imaging (Plenevaux et al., 2000).
Antibacterial and Antitumor Activity
Another study identified derivatives of 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide as inhibitors of bacterial phosphopantetheinyl transferase, demonstrating antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus. These compounds showed potential in attenuating secondary metabolism in bacteria and thwarting their growth without causing rapid cytotoxic responses in human cells (Foley et al., 2014). Additionally, derivatives have been explored for their antitumor properties, particularly in inhibiting tumor cell proliferation.
Neuropharmacological Research
The compound has been a significant contributor to neuropharmacological research. It has been used to study various neurological and psychiatric conditions, including Alzheimer's disease. For instance, a study using 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide demonstrated the quantification of 5-HT(1A) receptors in the brains of Alzheimer's disease patients using PET imaging (Kepe et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-N-pyridin-3-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-22-16-7-3-2-6-15(16)20-9-11-21(12-10-20)17(23)19-14-5-4-8-18-13-14/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIWTFCCCCYLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)
![3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE](/img/structure/B5518856.png)
![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)



![8-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518879.png)
![2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518882.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)
![2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B5518926.png)


